N-methyl-4-phenylaniline hydrochloride
Description
Properties
Molecular Formula |
C13H14ClN |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
N-methyl-4-phenylaniline;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10,14H,1H3;1H |
InChI Key |
JHVDXYKRPSSZCM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Acylation Step
- Starting material: 4-methoxyaniline or related substituted anilines.
- Reagents: Organic acids such as formic acid, acetic acid, or diacetyl oxide.
- Process: The aromatic amine undergoes acylation to form N-acyl-4-methoxyaniline intermediates.
- Conditions: Mild reaction conditions, typically under an organic acid environment to facilitate acylation.
This step is crucial for activating the amine group for subsequent coupling reactions and improving selectivity.
Condensation Step
- Reactants: N-acyl-4-methoxyaniline intermediate and p-halotoluene (para-bromo or para-chlorotoluene).
- Catalysts: Composite catalyst systems comprising palladium (Pd) and cuprous iodide (CuI) or cuprous bromide (CuBr), with tri-tert-butylphosphine as a ligand.
- Base: Alkali such as potassium tert-butoxide, sodium tert-butoxide, cesium carbonate, potassium hydroxide, sodium carbonate, tripotassium phosphate, sodium amide, or sodium hydride.
- Solvent: The halotoluene itself often serves as the reaction solvent.
- Conditions: Nitrogen atmosphere, heating with stirring for approximately 12 hours.
- Outcome: Formation of N-acyl-4-methoxydiphenylamine condensation products.
This step involves a palladium-catalyzed cross-coupling reaction (a Buchwald-Hartwig amination type), which is key to forming the biaryl amine structure.
Acyl Alcoholysis (Deacylation) Step
- Reagents: Potassium hydroxide and methanol.
- Process: The acyl group is removed under reflux conditions, yielding crude 4-methoxy-N-4-methylphenylaniline.
- Duration: Typically 2 hours under reflux with water distillation to remove by-products.
- Post-treatment: Extraction with toluene, washing to neutrality, and concentration.
This step regenerates the free amine from the acylated intermediate, preparing it for final purification.
Purification Step
- Techniques: Distillation and crystallization of the crude product.
- Objective: To obtain pure 4-methoxy-N-4-methylphenylaniline, which can be converted to the hydrochloride salt by standard acid-base reactions.
- Outcome: High purity product suitable for industrial applications.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Catalyst/Base | Temperature/Time | Yield/Remarks |
|---|---|---|---|---|
| Acylation | 4-methoxyaniline + formic/acetic acid/diacetyl oxide | N/A | Mild, room temp to reflux | High conversion, selective acylation |
| Condensation | N-acyl intermediate + p-bromotoluene | Pd + CuI or CuBr + tri-tert-butylphosphine; base (e.g., KOtBu) | 12 h, nitrogen atmosphere, heated | Efficient cross-coupling, 85-95% yield |
| Acyl alcoholysis | Crude condensation product + KOH + methanol | Base: KOH | Reflux 2 h | Deacylation, crude amine obtained |
| Purification | Distillation and crystallization | N/A | Controlled temp | Pure product, >98% purity |
Research Outcomes and Performance Analysis
- The method described exhibits high selectivity and conversion rates , with yields typically ranging between 85% and 95% for the condensation step.
- The use of palladium and cuprous iodide/bromide composite catalysts with tri-tert-butylphosphine ligand enhances catalytic efficiency and product purity.
- The reaction conditions are mild and industrially scalable due to the availability and low cost of raw materials.
- The purification step ensures the removal of impurities and residual catalysts, critical for pharmaceutical-grade product quality.
- The methodology is adaptable to various substituted anilines, allowing structural modifications for related compounds.
Additional Notes on Preparation Variants
- Alternative bases such as cesium carbonate or sodium hydride can be employed depending on substrate sensitivity.
- Para-halotoluene derivatives can be varied (bromo or chloro substituents) to optimize reaction kinetics.
- The hydrochloride salt formation is typically achieved post-purification by reaction with hydrochloric acid in an appropriate solvent.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-4-phenylaniline hydrochloride can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form N-methyl-4-phenylcyclohexylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-methyl-4-phenylcyclohexylamine.
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of various organic compounds through substitution reactions .
Biology and Medicine:
- Investigated for its potential use in pharmaceuticals as a precursor for drug synthesis.
- Studied for its biological activity and potential therapeutic applications .
Industry:
- Utilized in the production of polymers and resins.
- Applied in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-methyl-4-phenylaniline hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the nitrogen atom donates its lone pair of electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-methyl-4-phenylaniline hydrochloride with structurally or functionally related hydrochloride salts, emphasizing physicochemical properties, synthesis, and applications.
Key Observations:
Structural Influence on Activity :
- The presence of a para-phenyl group in N-methyl-4-phenylaniline HCl distinguishes it from analogs like N-methyltyramine HCl (para-hydroxyl) and 4-nitrophenylethylamine HCl (para-nitro). These substituents significantly alter electronic properties and biological targets .
- Hydrochloride salts universally improve aqueous solubility, critical for in vitro assays and formulation.
Synthetic Complexity :
Analytical and Stability Considerations
Hydrochloride salts of aromatic amines are typically analyzed via HPLC (e.g., C18 columns with UV detection) and TLC (silica gel with chloroform-methanol mobile phases) to assess purity and stability . For example, N-a-benzoyl-L-arginine-4-nitroanilide HCl and related compounds are monitored for degradation products under acidic or oxidative conditions, a protocol applicable to N-methyl-4-phenylaniline HCl .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-methyl-4-phenylaniline hydrochloride, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves alkylation or reductive amination of 4-phenylaniline derivatives. Key parameters include solvent choice (e.g., methanol or chloroform), temperature control (40–60°C), and inert atmospheres to prevent oxidation. For example, using ethylamine precursors with 4-methoxybenzyl derivatives under reflux improves yield . Reaction progress can be monitored via TLC or GC-MS. Post-synthesis, recrystallization in ethanol enhances purity.
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm molecular structure by identifying aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.2–3.1 ppm), and amine protons (broad signals) .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity (>98% is typical for research-grade material). Mobile phases often combine acetonitrile and ammonium acetate buffer .
- Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy, fluoro) on the phenyl ring influence the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer : Substituents alter electron density on the aromatic ring, impacting protonation and degradation kinetics. For instance:
- Electron-Donating Groups (e.g., methoxy) : Stabilize the amine via resonance, reducing susceptibility to oxidation. Stability studies (pH 1–13, 25–60°C) show prolonged half-life at pH 7–9 .
- Electron-Withdrawing Groups (e.g., fluoro) : Increase electrophilicity, accelerating hydrolysis. Kinetic assays (UV-Vis monitoring at 280 nm) quantify degradation rates .
Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR chemical shift variations) when characterizing this compound derivatives?
- Methodological Answer :
- Variable Temperature NMR : Resolves signal broadening caused by dynamic processes (e.g., amine inversion) by cooling samples to −40°C .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments, especially in para-substituted analogs. For example, HSQC correlates methylene protons (δ 3.5 ppm) with adjacent carbons .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts, aiding assignment in complex spectra .
Q. How can computational chemistry models predict the biological activity of this compound analogs, and how are these predictions validated experimentally?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., serotonin receptors). Binding affinity (ΔG) correlates with in vitro IC values .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Experimental Validation : Radioligand displacement assays (using H-labeled ligands) or functional cAMP assays confirm predicted activity .
Q. How does the hydrochloride salt form of N-methyl-4-phenylaniline influence its physicochemical properties compared to the free base?
- Methodological Answer :
- Solubility : Salt forms increase water solubility (e.g., >50 mg/mL vs. <5 mg/mL for free base) via ion-dipole interactions. Phase-solubility diagrams quantify this enhancement .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) show reduced hygroscopicity in the salt form. XRPD confirms crystalline structure retention .
- Bioavailability : Parallel artificial membrane permeability assays (PAMPA) compare passive diffusion rates between salt and free base .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times). For example, IC variations in dopamine receptor binding may arise from differences in CHO vs. HEK293 cells .
- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., fixed ligand concentrations, controlled pH). Statistical tools (e.g., ANOVA) identify outliers .
- Orthogonal Assays : Validate results using complementary techniques (e.g., patch-clamp electrophysiology alongside radioligand binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
